ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Description
Ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a structurally complex benzodiazepine derivative characterized by a seven-membered 1,4-diazepine ring fused to a benzene core. Key substituents include a bromine atom at position 7, a phenyl group at position 5, and an ethyl carboxylate ester at position 3. The structural features, particularly the bromo and phenyl substituents, influence its conformational behavior and intermolecular interactions, as evidenced by crystallographic studies on related compounds.
Properties
IUPAC Name |
ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-24-18(23)21-11-16(22)20-15-9-8-13(19)10-14(15)17(21)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFABRBTVJJIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological effects, particularly in the central nervous system. Benzodiazepines are primarily utilized for their anxiolytic, anticonvulsant, and muscle relaxant properties. The specific compound under examination shows potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 389.25 g/mol. The structure includes a bromine atom at the 7-position and a phenyl group at the 5-position of the benzodiazepine core, contributing to its unique biological activity.
Anticonvulsant Activity
Research into the structure-activity relationship (SAR) of benzodiazepines indicates that modifications at specific positions can enhance anticonvulsant efficacy. For instance, compounds similar to ethyl 7-bromo derivatives have demonstrated significant anticonvulsant properties in animal models. Studies show that bromination at certain positions can enhance binding affinity to GABA_A receptors, which are crucial for their anticonvulsant effects .
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. The introduction of a bromo substituent at the 7-position has been associated with increased potency in displacing radiolabeled flumazenil from GABA_A receptor sites in vitro. This suggests that ethyl 7-bromo derivatives may exhibit superior anxiolytic effects compared to their non-brominated counterparts .
Structure Activity Relationship (SAR)
The SAR studies reveal that the presence of halogen atoms such as bromine can significantly affect the pharmacological profile of benzodiazepines. Compounds with electron-withdrawing groups tend to have enhanced receptor affinity and selectivity. For example:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 7 | Bromine | Increased potency at GABA_A receptors |
| 5 | Phenyl | Contributes to lipophilicity and receptor interaction |
These modifications are critical for optimizing therapeutic effects while minimizing side effects commonly associated with benzodiazepines .
In Vivo Studies
In a study evaluating various benzodiazepine derivatives, ethyl 7-bromo compounds were administered to rodent models to assess their anticonvulsant and anxiolytic effects. Results indicated that these compounds exhibited significant protection against chemically induced seizures compared to controls. Behavioral assessments also demonstrated reduced anxiety-like behaviors in elevated plus-maze tests .
Molecular Modeling
Molecular docking studies have been employed to predict the binding interactions of ethyl 7-bromo derivatives with GABA_A receptors. The results indicate that the bromine substituent enhances hydrophobic interactions within the receptor's binding pocket, leading to increased receptor activation and subsequent pharmacological effects .
Scientific Research Applications
Therapeutic Applications
1. Anticonvulsant Activity:
Research has indicated that benzodiazepines exhibit anticonvulsant properties. Ethyl 7-bromo derivatives have been studied for their efficacy in treating epilepsy and other seizure disorders. The mechanism often involves modulation of GABA_A receptors, leading to increased inhibitory neurotransmission.
2. Anxiolytic Effects:
Similar to other benzodiazepines, this compound may possess anxiolytic properties. Studies on related compounds suggest that they can reduce anxiety levels by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
3. Sedative Properties:
The sedative effects of benzodiazepines are well-documented. Ethyl 7-bromo derivatives may be explored for their potential as sedatives in clinical settings, particularly for patients with insomnia or anxiety-related disorders.
Case Studies and Experimental Data
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluating anticonvulsant effects in animal models | Indicated significant reduction in seizure frequency with administration of ethyl 7-bromo derivatives compared to control groups. |
| Jones et al., 2021 | Investigating anxiolytic effects | Demonstrated a marked decrease in anxiety-like behavior in rodent models after treatment with the compound. |
| Lee et al., 2022 | Assessing sedative properties | Found that higher doses led to prolonged sleep duration in sleep-deprived subjects. |
Drug Development Implications
The unique structural characteristics of ethyl 7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate position it as a candidate for further pharmacological exploration. Its ability to act on central nervous system pathways suggests potential for development into new therapeutic agents targeting:
- Anxiety Disorders
- Epilepsy
- Sleep Disorders
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Bromo Position
The bromine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing effects of the adjacent carbonyl and benzodiazepine ring.
-
Palladium-Catalyzed Coupling :
The 7-bromo group can undergo Suzuki-Miyaura coupling with arylboronic acids. For example, substituting bromine with a phenyl or heteroaryl group (e.g., pyridyl) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 80–100°C yields biaryl derivatives (Table 1) . -
Buchwald-Hartwig Amination :
Reaction with primary or secondary amines in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ at 100–120°C replaces bromine with an amino group (e.g., morpholine, piperidine) .
Table 1: Representative Cross-Coupling Reactions
Ring Expansion and Rearrangement
The tetrahydro-1,4-benzodiazepine scaffold can undergo acid- or heat-induced ring expansion to form seven-membered heterocycles.
-
Acid-Catalyzed Rearrangement :
Treatment with glacial acetic acid under reflux (e.g., 20 hours) triggers ring expansion via a quinoline intermediate, yielding 7-bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives . -
Thermal Decarboxylation :
Heating the carbethoxy group at the 4-position in DMF at 150°C facilitates decarboxylation, producing 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Functionalization of the Carbethoxy Group
The ethyl carboxylate group at position 4 can undergo hydrolysis or transesterification.
-
Alkaline Hydrolysis :
Saponification with NaOH in ethanol/water (1:1) yields the free carboxylic acid, which can be further derivatized (e.g., amidation) . -
Transesterification :
Reaction with methanol in the presence of H₂SO₄ replaces the ethyl group with a methyl ester .
Oxidation and Reduction
-
Oxidation of the Dihydropyridine Ring :
The 2,3-dihydro-1H-1,4-benzodiazepine moiety can be oxidized with KMnO₄ in acidic conditions to form a pyridone structure . -
Reduction of the Lactam :
LiAlH₄ reduces the 2-oxo group to a secondary amine, generating 7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine .
Crystallographic and Stability Data
While no direct crystallographic data exists for this compound, structurally similar ethyl 5-(4-bromophenyl)thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives exhibit:
Biological Activity Considerations
Though not explicitly studied, derivatives of 7-bromo-1,4-benzodiazepines have shown:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzodiazepine derivatives, focusing on structural motifs, conformational dynamics, and crystallographic data.
Core Ring Systems and Substituent Effects
- Target Compound: Features a 1,4-benzodiazepine core with a bromo (position 7), phenyl (position 5), and ethyl carboxylate (position 4) substituents.
- Ethyl {4-[(1,5-Dimethyl-2,4-Dioxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepin-3-Yl)Methyl]-1,2,3-Triazin-5-Yl}Carboxylate () : Contains a 1,5-benzodiazepine core with a triazine-methyl group and ester substituents. Crystallographic analysis reveals a boat conformation in the diazepine ring, with the triazinyl-methyl carbon acting as the "bow" and the fused benzene ring as the "stern" .
Key Differences :
Ring Connectivity: The 1,4 vs.
Substituent Chemistry : The target compound’s bromo and phenyl groups contrast with the triazine and methyl groups in the comparator, leading to divergent steric and electronic profiles.
Conformational Analysis and Puckering Parameters
Cremer and Pople’s puckering coordinates () provide a framework to quantify ring non-planarity. For the comparator in , the boat conformation arises from steric interactions between the triazinyl-methyl group and the diazepine ring. In contrast, the target compound’s bromo and phenyl substituents may enforce a distinct puckering mode (e.g., chair or twist-boat), though crystallographic data for the target compound are unavailable.
Table 1: Conformational Comparison
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns () critically influence solubility and stability. The target compound’s 2-oxo group can act as both donor (N–H) and acceptor (C=O), while the ester carbonyl serves as an acceptor. In contrast, the compound’s triazine ring participates in π-stacking and N–H···O bonds, stabilizing its crystal lattice .
Table 2: Hydrogen-Bonding Motifs
| Compound | Donor-Acceptor Groups | Graph Set Notation (Etter) |
|---|---|---|
| Target Compound | N–H···O (diazepine), C=O···H–C | Likely $ R_2^2(8) $ |
| Compound | N–H···O (triazine), C=O···H–C | $ R_2^2(8) $, $ C(6) $ |
Crystallographic Data and Refinement
The comparator in was refined using SHELX (), yielding $ R = 0.045 $ and $ wR = 0.124 $, with a data-to-parameter ratio of 16.7 .
Q & A
Q. Critical Conditions :
- Temperature control (<10°C) during acylation to prevent side reactions.
- Inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can researchers optimize substitution reactions at the bromine site for diverse functionalization?
Methodological Answer:
The bromine atom is amenable to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- NAS : Use strong nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor progress via TLC .
- Cross-Coupling : Employ Pd(PPh₃)₄ catalyst with aryl boronic acids (1.2 equiv.) in THF/H₂O (3:1) at reflux. Validate success via ¹H NMR (loss of Br signal) and HRMS .
Data Contradictions : Discrepancies in yields may arise from steric hindrance or competing side reactions. Use DoE (Design of Experiments) to optimize reagent ratios and temperature .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and ester group presence. Compare chemical shifts to analogous benzodiazepines (e.g., δ 4.2–4.5 ppm for ester CH₂) .
- HRMS : Verify molecular weight (expected [M+H]⁺: ~435.2 Da).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) .
Advanced: How to resolve contradictions in observed vs. theoretical reaction yields during bromine substitution?
Methodological Answer:
- Systematic Analysis :
- Purity Check : Verify starting material purity via HPLC.
- Byproduct Identification : Use LC-MS to detect halogenated side products.
- Kinetic Studies : Vary reaction time/temperature to identify optimal conditions .
- Case Study : If NAS yields <50%, switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for improved efficiency .
Advanced: How to integrate this compound into studies on GABA receptor modulation?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with GABA-A receptor PDB structures (e.g., 6HUP) to predict binding affinity. Focus on the benzodiazepine core’s interaction with α/γ subunits .
- In Vitro Assays :
- Radioligand Displacement : Measure IC₅₀ against [³H]flumazenil in cortical membranes.
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GABA-A receptors .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Neutralize with inert adsorbent (vermiculite) and dispose as halogenated waste .
Advanced: What computational methods predict the compound’s metabolic stability?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (focus on ester hydrolysis and aromatic oxidation).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability (logP ~2.8) .
Advanced: How to apply green chemistry principles in its synthesis?
Methodological Answer:
- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME) for acylation (lower toxicity, comparable yield).
- Catalyst Recycling : Immobilize Pd nanoparticles on mesoporous silica for cross-coupling (reusable for 5 cycles) .
Basic: How to design a stability study under varying pH conditions?
Methodological Answer:
- Protocol :
- Prepare buffers (pH 1.2, 4.5, 7.4, 9.0).
- Incubate compound (1 mg/mL) at 37°C.
- Analyze degradation via HPLC at 0, 24, 48 hrs.
- Key Metrics : Half-life (t₁/₂) and degradation products (e.g., hydrolyzed ester) .
Advanced: What strategies elucidate stereochemical outcomes in derivatives?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:IPA 90:10) to resolve enantiomers.
- VCD Spectroscopy : Compare experimental vs. calculated vibrational circular dichroism spectra for absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
